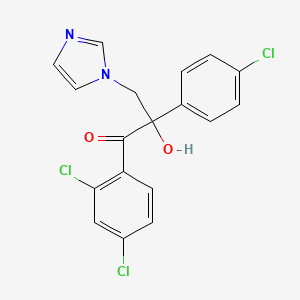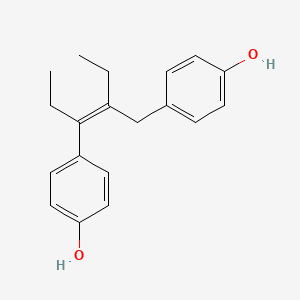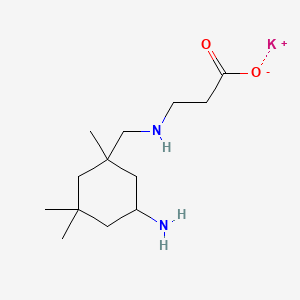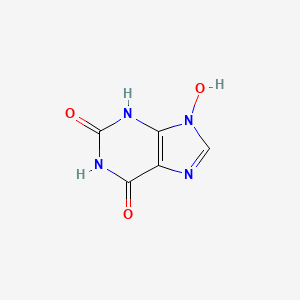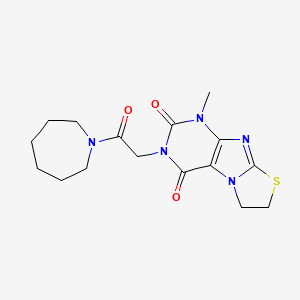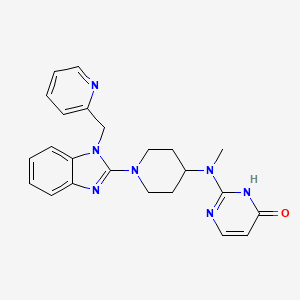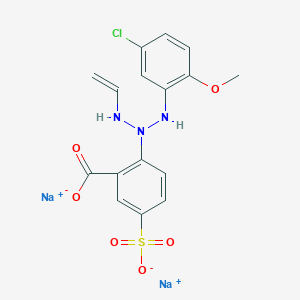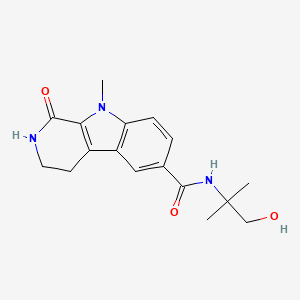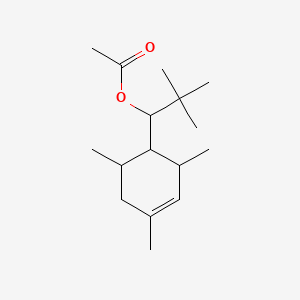
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide is a chemical compound with a complex structure that includes both amine and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide typically involves the reaction of 2-aminoethylamine with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of protective groups to prevent side reactions and to increase the yield of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amide group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)ethanolamine: Similar in structure but lacks the 4-hydroxybutyramide moiety.
N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of the hydroxyl group.
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: A longer chain amide with similar functional groups.
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide is unique due to the presence of both amine and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interactions
Propiedades
Número CAS |
38826-92-5 |
|---|---|
Fórmula molecular |
C8H19N3O2 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethylamino)ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C8H19N3O2/c9-3-4-10-5-6-11-8(13)2-1-7-12/h10,12H,1-7,9H2,(H,11,13) |
Clave InChI |
AIQCOYGNNVZTSU-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NCCNCCN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



